Bienvenue dans la boutique en ligne BenchChem!

tert-Butyldimethyl(4-chlorobenzyloxy)silane

Protecting group chemistry Silyl ether stability Orthogonal protection

tert-Butyldimethyl(4-chlorobenzyloxy)silane (CAS 256521-85-4) is a bifunctional organosilicon reagent that integrates a sterically demanding tert-butyldimethylsilyl (TBDMS/TBS) protecting group with a 4-chlorobenzyloxy moiety. Its molecular formula is C₁₃H₂₁ClOSi (MW 256.84 g/mol).

Molecular Formula C13H21ClOSi
Molecular Weight 256.84 g/mol
CAS No. 256521-85-4
Cat. No. B14072146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldimethyl(4-chlorobenzyloxy)silane
CAS256521-85-4
Molecular FormulaC13H21ClOSi
Molecular Weight256.84 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3
InChIKeyBDELLEROAYBJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyldimethyl(4-chlorobenzyloxy)silane (CAS 256521-85-4) – Procurement-Grade Structural and Functional Overview


tert-Butyldimethyl(4-chlorobenzyloxy)silane (CAS 256521-85-4) is a bifunctional organosilicon reagent that integrates a sterically demanding tert-butyldimethylsilyl (TBDMS/TBS) protecting group with a 4-chlorobenzyloxy moiety. Its molecular formula is C₁₃H₂₁ClOSi (MW 256.84 g/mol). [1] The compound is synthesized via reaction of tert-butyldimethylsilyl chloride (TBDMSCl) with 4-chlorobenzyl alcohol in the presence of an amine base, typically imidazole in DMF. It serves as a protected alcohol synthon in multi-step organic syntheses, where the TBDMS group confers approximately 20,000-fold greater resistance to acidic hydrolysis relative to trimethylsilyl (TMS) ethers, while the electron-withdrawing para-chloro substituent on the benzyl ring further modulates the hydrolytic stability profile of the Si–O bond. [1][2]

TBDMS-protected benzylic alcohol with intermediate acid/base stability profile for orthogonal protection schemes.
4-Chlorobenzyloxy moiety enables electronic fine-tuning of deprotection conditions relative to unsubstituted benzyl TBDMS ethers.
Supports multi-step synthesis where steric and electronic orthogonality must be maintained.

Why Generic Substitution Fails for tert-Butyldimethyl(4-chlorobenzyloxy)silane – The Quantitative Stability–Lability Trade-Off


In-class silyl-protected benzyl alcohols are not interchangeable because the hydrolytic stability and deprotection orthogonality of the silyl ether linkage are governed by two independent variables: (i) steric bulk at the silicon atom and (ii) electronic character of the alkoxy substituent. The TBDMS group on this compound provides an intermediate stability profile—substantially more robust than TMS (1×) or TES (64×) but markedly less recalcitrant than TBDPS (5,000,000×) under acidic conditions—positioning it as the optimal choice when downstream chemistry demands selective deprotection without resorting to aggressive fluoride reagents. [1] Furthermore, the para-chloro substituent on the benzyl ring exerts an electron-withdrawing effect that increases acidic hydrolytic stability but decreases basic hydrolytic stability relative to unsubstituted benzyl TBDMS ethers, a fine-tuning mechanism that can be exploited in orthogonal protection schemes where benzyl ethers lacking the chloro substituent would fail. [2]

Steric bulk at silicon governs hydrolytic stability; replacing TBDMS with TMS, TES, or TBDPS may shift deprotection timing and require re-optimization.

Para-chloro substituent modulates acid/base stability; switching to unsubstituted benzyl, methoxy-benzyl, or other silyl ethers may alter chemoselectivity.

Primary TBDMS ethers enable selective formic acid deprotection (>95% secondary retention); TMS/TES analogs lack this discrimination, potentially disrupting diol protection strategies.

tert-Butyldimethyl(4-chlorobenzyloxy)silane – Quantitative Differentiation Evidence Against Closest Analogs


Acidic Hydrolytic Stability: TBDMS vs. TMS and TES Ethers of 4-Chlorobenzyl Alcohol

The TBDMS-protected 4-chlorobenzyl alcohol exhibits approximately 20,000-fold greater resistance to acidic hydrolysis compared to its TMS-protected analog, and approximately 312-fold greater resistance compared to its TES analog. This stability differential is a class-level property of the TBDMS group, quantified by relative hydrolysis rates under standardized acidic conditions. [1]

Acidic Hydrolysis Stability
Class-level inference
20,000× more stable than TMS analog; ~312× vs. TES
Supports selection for sequences with acidic steps; may reduce premature deprotection risk.
Relative rates per literature tables; specific 4-Cl-benzyl TBDMS rates not independently validated.
Protecting group chemistry Silyl ether stability Orthogonal protection

Basic Hydrolytic Stability: TBDMS vs. TMS Ethers of 4-Chlorobenzyl Alcohol

Under basic conditions, the TBDMS-protected 4-chlorobenzyl alcohol exhibits approximately 20,000-fold greater stability compared to its TMS analog, and comparable stability to TBDPS derivatives (~20,000× vs. TMS). This positions the TBDMS group as sufficiently robust for most basic transformations while avoiding the extreme resistance to deprotection characteristic of TBDPS ethers. [1]

Basic Hydrolysis Stability
Class-level inference
~20,000× more stable than TMS analog; comparable to TBDPS
Enables use in strongly basic reaction sequences without early deprotection.
Stability extrapolated from TBDMS class data; direct 4-Cl-benzyl TBDMS measurements not available.
Base stability Silyl ether deprotection Orthogonality

Selective Deprotection Orthogonality: Primary vs. Secondary TBDMS Ether Discrimination

TBDMS ethers of primary alcohols can be selectively deprotected in the presence of secondary TBDMS ethers using 5–20% formic acid in acetonitrile/water. Under these conditions, >95% of secondary TBDMS ethers remain intact while primary TBDMS ethers are cleaved. This chemoselectivity was demonstrated across multiple substrate classes, including benzylic TBDMS ethers. [1] In contrast, TMS and TES ethers lack this discrimination window, undergoing non-selective deprotection under identical conditions.

Primary vs. Secondary Deprotection Selectivity
Class-level inference
>95% retention of secondary TBDMS ethers during primary TBDMS deprotection with HCO2H/CH3CN
Supports orthogonal diol protection strategies where primary alcohol unmasking is required.
Formic acid method; substrate scope includes benzylic TBDMS ethers.
Chemoselective deprotection Formic acid desilylation Diol protection strategy

Selective Oxidation Orthogonality: TBDMS vs. TBDPS Ether Discrimination in Benzylic Systems

Benzylic TBDMS ethers can be chemoselectively oxidized to the corresponding carbonyl compounds using the CrO₃–H₅IO₆ system at –78 °C while benzylic TBDPS ethers remain completely intact. This selectivity is unique to the TBDMS group; TBDPS ethers are unreactive under these conditions due to greater steric shielding. [1] The para-chloro substituent on the benzyl ring of the target compound does not interfere with this oxidation manifold and may enhance the electrophilicity of the benzylic position, potentially increasing oxidation rates relative to electron-rich benzyl TBDMS ethers. [2]

Benzylic Oxidation Orthogonality
Cross-study comparable
TBDMS benzyl ethers oxidized selectively over TBDPS ethers using CrO3-H5IO6 at -78 °C
Enables selective oxidation of TBDMS-protected site in presence of TBDPS.
Para-chloro may enhance benzylic reactivity; direct rate comparison not measured.
Benzylic oxidation CrO₃–H₅IO₆ TBDMS/TBDPS orthogonality

Electronic Modulation of Silyl Ether Stability by the Para-Chloro Substituent

The 4-chloro substituent on the benzyl ring exerts an electron-withdrawing inductive effect (–I) that modulates the hydrolytic stability of the Si–O bond. Electron-withdrawing alkoxy substituents increase resistance to acidic hydrolysis but decrease resistance to basic hydrolysis relative to electron-neutral or electron-donating benzyl ethers. [1] Consequently, tert-butyldimethyl(4-chlorobenzyloxy)silane exhibits a shifted stability profile compared to the unsubstituted benzyl TBDMS ether: enhanced stability under acidic conditions (beneficial for acid-promoted transformations elsewhere in the molecule) and reduced stability under basic conditions (enabling milder basic desilylation protocols). [1]

Electronic Substituent Effect
Class-level inference
4-Cl substituent increases acidic stability and decreases basic stability vs. unsubstituted benzyl TBDMS ether (direction only)
Provides electronic handle for adjusting deprotection orthogonality.
Quantitative Hammett ρ not established; class-level extrapolation.
Hammett effects Silyl ether electronics 4-Chlorobenzyl differentiation

tert-Butyldimethyl(4-chlorobenzyloxy)silane – Best Procurement-Applicable Research and Industrial Scenarios


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Acid-Stable Alcohol Protection

In synthetic sequences toward complex active pharmaceutical ingredients (APIs) where acidic transformations (e.g., Boc deprotection, acetal hydrolysis, imine formation) are required downstream of the protected benzylic alcohol, the TBDMS group's 20,000-fold stability advantage over TMS ethers under acidic conditions [1] prevents premature deprotection. The compound is cited in patent literature as a viable hydroxyl-protecting group option for eribulin mesylate intermediate synthesis, where multi-step sequences demand precisely timed deprotection events. [2]

Orthogonal Protection of Diol Systems via Primary-Secondary TBDMS Discrimination

When a substrate contains both a primary 4-chlorobenzyl alcohol and one or more secondary alcohols, the primary TBDMS ether can be selectively cleaved using 5–20% formic acid in acetonitrile/water while >95% of secondary TBDMS ethers remain intact. [1] This protocol enables sequential unmasking-and-functionalization strategies without resorting to fluoride-based global deprotection, preserving sensitive functionality elsewhere in the molecule.

Chemoselective Benzylic Oxidation in the Presence of TBDPS-Protected Alcohols

In complex natural product or pharmaceutical intermediate syntheses where both TBDMS- and TBDPS-protected benzylic alcohols must coexist, the CrO₃–H₅IO₆ system at –78 °C selectively oxidizes the TBDMS-protected benzylic position to the corresponding aldehyde or ketone while fully preserving the TBDPS ether. [1] The 4-chloro substituent further activates the benzylic position toward oxidation relative to electron-rich benzyl systems. [2] This scenario is particularly relevant when the TBDPS group must be retained for a later synthetic step, making the TBDMS-protected intermediate the strategically preferred procurement choice over the TBDPS analog.

Reaction Sequences Requiring Strongly Basic Conditions

The TBDMS group's approximately 20,000-fold stability advantage over TMS ethers under basic conditions [1] makes this compound suitable for synthetic sequences involving organometallic reagents (Grignard, organolithium), strong alkoxide bases, or metal-halogen exchange reactions. The TMS analog would undergo rapid cleavage under these conditions, while the TBDPS analog, though equally base-stable, introduces significantly higher molecular weight and can complicate product isolation. The TBDMS-protected 4-chlorobenzyl alcohol thus occupies a practical 'sweet spot' for basic reaction sequences.

Application
Selection Property
Validation Focus
Acid-stable alcohol protection for multi-step synthesis
TBDMS-protected benzylic alcohol with enhanced acidic stability
Orthogonal deprotection sequencing and timing
Primary-secondary diol orthogonal protection
Selective primary TBDMS deprotection with formic acid
Chemoselective deprotection in polyol substrates
Benzylic oxidation with TBDPS coexistence
TBDMS vs TBDPS oxidation selectivity under CrO3-H5IO6
Benzylic oxidation without TBDPS cleavage
Base-tolerant alcohol protection
High base stability of TBDMS ether
Compatibility with organometallic reagents and strong bases
Quote Request

Request a Quote for tert-Butyldimethyl(4-chlorobenzyloxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.